2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol
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Overview
Description
2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a hexaazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol typically involves multiple steps, starting with the preparation of the hexaazatricyclic core. This core is synthesized through a series of cyclization reactions, often involving the use of strong bases and oxidizing agents . The chlorophenyl group is then introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the hexaazatricyclic intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A compound with similar chlorophenyl groups but different core structure.
2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole: Another compound with a chlorophenyl group but different heterocyclic core.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group but has a piperazine core.
Uniqueness
2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is unique due to its hexaazatricyclic core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H11ClN6O |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[10-(2-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C18H11ClN6O/c19-13-6-2-3-7-14(13)25-17-12(9-21-25)18-22-16(23-24(18)10-20-17)11-5-1-4-8-15(11)26/h1-10,26H |
InChI Key |
KCZLPTMEIXFELG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl)O |
Origin of Product |
United States |
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